5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride
CAS No.: 1462994-43-9
Cat. No.: VC4258117
Molecular Formula: C9H10ClNO3S
Molecular Weight: 247.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1462994-43-9 |
|---|---|
| Molecular Formula | C9H10ClNO3S |
| Molecular Weight | 247.69 |
| IUPAC Name | 5-carbamoyl-2,3-dimethylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C9H10ClNO3S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H2,11,12) |
| Standard InChI Key | FNZOHNQRJVUDKZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)N |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Connectivity
The molecular formula of 5-carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride is C₉H₁₀ClNO₃S, with a molar mass of 247.7 g/mol . The SMILES notation (CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)N) delineates its substituent arrangement: a benzene ring with methyl groups at positions 2 and 3, a sulfonyl chloride (-SO₂Cl) at position 1, and a carbamoyl group (-CONH₂) at position 5 . The InChIKey (FNZOHNQRJVUDKZ-UHFFFAOYSA-N) confirms its unique stereochemical identity .
Table 1: Structural Descriptors of 5-Carbamoyl-2,3-Dimethylbenzene-1-Sulfonyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClNO₃S |
| SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)N |
| InChIKey | FNZOHNQRJVUDKZ-UHFFFAOYSA-N |
| Predicted CCS (Ų) [M+H]⁺ | 151.9 |
Electronic and Steric Features
The sulfonyl chloride group (-SO₂Cl) introduces significant electron-withdrawing effects, polarizing the benzene ring and enhancing electrophilic reactivity at the para position relative to the sulfonyl group . The methyl substituents at positions 2 and 3 impose steric hindrance, potentially directing reaction selectivity toward the carbamoyl group or sulfonyl chloride in nucleophilic substitutions .
Synthetic Methodologies
Classical Sulfonation Approaches
Synthesis of benzenesulfonyl chlorides typically involves chlorosulfonation of aromatic precursors. For example, 2-fluorobenzoic acid has been converted to sulfonyl chlorides via reaction with chlorosulfonic acid (ClSO₃H), yielding intermediates for subsequent amidation or alkylation . Applying this method to a dimethyl-substituted benzamide precursor could generate 5-carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride, though specific protocols for this compound remain undocumented in literature .
Modern Optimization Strategies
Recent advances in sulfonyl chloride synthesis emphasize regioselective sulfonation and microwave-assisted reactions. A study on pyrazolo[1,5-a]pyrimidines demonstrated that microwave irradiation under basic conditions accelerates amide bond formation, a technique potentially applicable to introducing the carbamoyl group in this compound . Additionally, Friedel-Crafts sulfonylation has been employed to achieve regiocontrol in polysubstituted arenes, albeit with challenges in separating isomers .
Physicochemical Properties
Collision Cross-Section (CCS) Profiling
Ion mobility spectrometry predictions for 5-carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride reveal adduct-specific CCS values, critical for mass spectrometry characterization . The [M+H]⁺ ion exhibits a CCS of 151.9 Ų, while [M+Na]⁺ and [M-H]⁻ ions show larger cross-sections (163.4 and 152.5 Ų, respectively), reflecting differences in ion-solvent interactions .
Table 2: Predicted Collision Cross-Sections for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 248.01427 | 151.9 |
| [M+Na]⁺ | 269.99621 | 163.4 |
| [M-H]⁻ | 245.99971 | 152.5 |
Solubility and Stability
Sulfonyl chlorides are generally moisture-sensitive, undergoing hydrolysis to sulfonic acids in aqueous environments . While solubility data for this specific compound is lacking, analogs like dimethylcarbamoyl chloride exhibit limited water solubility (0.1–1 g/L at 25°C) and rapid decomposition in humid conditions . Storage under anhydrous solvents (e.g., dichloromethane) at -20°C is recommended to preserve reactivity.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s reactivity in Suzuki-Miyaura couplings or Ullmann-type arylations could expand its utility in cross-coupling reactions. Computational modeling (e.g., DFT calculations) may predict preferred sites for electrophilic attack, guiding synthetic optimization.
Biological Screening
Given the anti-HBV activity of sulfamoylbenzamide derivatives , testing this compound’s efficacy in capsid disruption assays is warranted. Collaboration with virology laboratories could validate its potential as a lead compound for antiviral drug development.
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